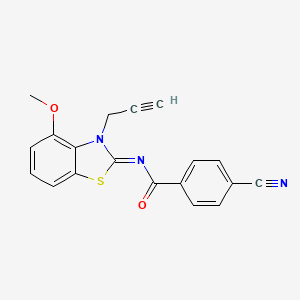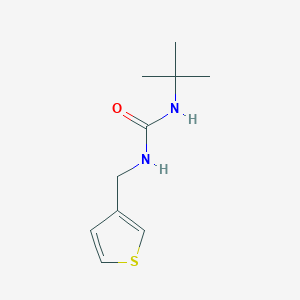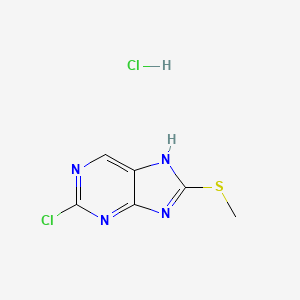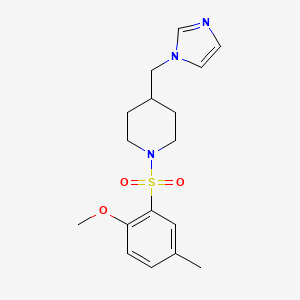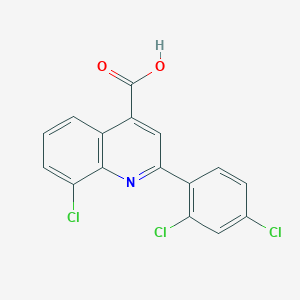![molecular formula C11H8F3NOS B2536252 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine CAS No. 650617-39-3](/img/structure/B2536252.png)
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine” includes a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve the exchange of chlorine and fluorine atoms, as well as the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in the structure of TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine, focusing on six unique applications:
Pharmaceutical Development
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine is a valuable compound in pharmaceutical research due to its unique chemical properties. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates. This compound has been explored for its potential in developing new medications for various diseases, including cancer and infectious diseases .
Agrochemical Applications
In the agrochemical industry, 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine is used as a key intermediate in the synthesis of herbicides and pesticides. Its ability to improve the efficacy and environmental stability of agrochemicals makes it a crucial component in crop protection strategies .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group contributes to the thermal stability and hydrophobic properties of materials, making them suitable for various industrial applications .
Catalysis
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine is employed in catalysis research, where it serves as a ligand in transition metal-catalyzed reactions. Its unique electronic properties facilitate the formation of highly active and selective catalysts, which are essential for efficient chemical transformations .
Environmental Chemistry
In environmental chemistry, this compound is studied for its potential in pollutant degradation and remediation processes. Its chemical stability and reactivity make it a promising candidate for breaking down persistent organic pollutants in contaminated environments .
Veterinary Medicine
The compound is also explored in veterinary medicine for developing treatments for animal diseases. Its pharmacokinetic properties, such as improved absorption and distribution, make it suitable for formulating effective veterinary drugs .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXRVIMNNKJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2536170.png)
![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)
![1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene](/img/structure/B2536172.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2536175.png)
![N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2536176.png)
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536178.png)
